molecular formula C9H10ClNO2 B8326053 2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

2-(6-Chloropyridin-3-yloxy)-2-methylpropanal

Cat. No. B8326053
M. Wt: 199.63 g/mol
InChI Key: AQLRDVXOJXYLNZ-UHFFFAOYSA-N
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Patent
US08889682B2

Procedure details

In a 100 pressure flask 2-(6-chloropyridin-3-yloxy)-2-methylpropanal (10 g, 50.1 mmol, Eq: 1.00), acetic acid (5.7 mL, 100 mmol) and sodium triacetoxyborohydride (22.3 g, 105 mmol, Eq: 2.1) were dissolved in dichloromethane (58 mL) and cooled to 0° C. To this solution was added azetidine (11.8 mL, 175 mmol, 3.5 equiv) via dropwise addition. The reaction was heated overnight at 55° C., then cooled to ambient temperature. The reaction mixture was diluted with 120 ml saturated NaHCO3 and 80 ml dichloromethane. Mixture was shaken and the dichloromethane layer collected. The organic layer was washed again with 100 ml of 5% NaHCO3 (aq) solution and with an equal volume of 50% diluted brine. The aqueous phase was back-extracted 2×70 ml dichlormethane. The combined organics were dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by Analogix MPLC (SF25-60 gram column) eluted with 100% DCM to 5% MeOH/DCM gradient to afford a 70:30 mixture of the desired product: 2-(6-chloro-pyridin-3-yloxy)-2-methyl-propan-1-ol (7.5 g) as a pale yellow oil. Used as is in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:32]1[CH2:35][CH2:34][CH2:33]1>ClCCl.C([O-])(O)=O.[Na+]>[N:32]1([CH2:10][C:9]([CH3:13])([CH3:12])[O:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=2)[CH2:35][CH2:34][CH2:33]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)OC(C=O)(C)C
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
22.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
58 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
11.8 mL
Type
reactant
Smiles
N1CCC1
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Mixture was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated overnight at 55° C.
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer collected
WASH
Type
WASH
Details
The organic layer was washed again with 100 ml of 5% NaHCO3 (aq) solution and with an equal volume of 50% diluted brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back-extracted 2×70 ml dichlormethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by Analogix MPLC (SF25-60 gram column)
WASH
Type
WASH
Details
eluted with 100% DCM to 5% MeOH/DCM gradient
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)CC(OC=1C=CC(=NC1)Cl)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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